molecular formula C15H28N2O2 B13564258 Tert-butyl2-(piperidin-4-yl)piperidine-1-carboxylate

Tert-butyl2-(piperidin-4-yl)piperidine-1-carboxylate

Cat. No.: B13564258
M. Wt: 268.39 g/mol
InChI Key: NKZWLJFBMSPDNR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate is a bicyclic piperidine derivative widely used as a synthetic intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group facilitates selective deprotection during multi-step syntheses, enabling access to free amines for further functionalization. Its structural flexibility and stability under diverse reaction conditions make it a cornerstone in drug discovery pipelines.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-13(17)12-7-9-16-10-8-12/h12-13,16H,4-11H2,1-3H3

InChI Key

NKZWLJFBMSPDNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine Derivatives

A common starting point involves the protection of the piperidine nitrogen with a tert-butyl carbamate group to yield tert-butyl piperidin-4-ylcarbamate. This Boc protection is typically achieved by reacting piperidin-4-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The Boc group stabilizes the amine functionality during subsequent synthetic steps and can be removed later by acidolysis.

Formation of the Piperidine-Piperidine Linkage

The key structural feature of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate is the linkage between two piperidine rings. This is commonly achieved through nucleophilic substitution or amide coupling reactions:

  • Nucleophilic Substitution: For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can undergo nucleophilic substitution with piperidine derivatives or benzimidazole under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) to form the desired piperidine-linked compound, albeit sometimes with modest yields.

  • Amide Coupling: Another strategy involves converting carboxylic acid intermediates into activated esters (e.g., O-hydroxysuccinimide esters) using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by coupling with amino-functionalized piperidine derivatives in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) with a base like diisopropylethylamine (DIPEA).

Deprotection and Further Functionalization

The Boc protecting group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at about 10% concentration. This deprotection step liberates the free amine, which can then be further functionalized, for example, by coupling with other acid derivatives or carbamoylating agents to yield advanced intermediates or final compounds.

Alternative Synthetic Routes

  • Conversion of acids to acyl chlorides using thionyl chloride (SOCl2) in the presence of catalytic DMF, followed by reaction with tert-butyl piperidin-4-ylcarbamate, has been reported to give the target compound in near quantitative yields.

  • Subsequent transformations include reaction with diphenyl cyanocarbonimidate to form O-phenylisourea derivatives, which upon nucleophilic displacement with amines yield various substituted analogs.

Step No. Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Boc Protection Piperidin-4-amine + Boc2O, base tert-butyl piperidin-4-ylcarbamate Protects amine for further reactions
2 Nucleophilic Substitution tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate + nucleophile (e.g., benzimidazole), K2CO3, DMF, 100 °C Target compound (modest yield) Forms piperidine-piperidine linkage
3 Activation of Acid Acid + DCC + NHS O-hydroxysuccinimide ester For coupling with amines
4 Amide Coupling Activated ester + amino-piperidine, HBTU/HOBt, DIPEA Coupled product (moderate to good yield) Efficient formation of amide bond
5 Boc Deprotection 10% TFA in CH2Cl2 Free amine Prepares for further coupling
6 Acyl Chloride Formation Acid + SOCl2 + catalytic DMF Acyl chloride intermediate High yield, reactive intermediate
7 Carbamoylation/Functionalization Acyl chloride + tert-butyl piperidin-4-ylcarbamate Target carbamate derivative Near quantitative yield
  • The tert-butyl protecting group on piperidine nitrogen is a pivotal element in the preparation of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate, providing stability and selectivity during multi-step synthesis.

  • Activation of carboxylic acid intermediates into esters or acyl chlorides facilitates efficient coupling with amino-piperidine derivatives, enabling the construction of the piperidine-piperidine linkage with good yields.

  • Deprotection steps using trifluoroacetic acid are mild and effective, allowing for subsequent functionalization without compromising the integrity of the molecule.

  • Nucleophilic substitution reactions, while useful, may suffer from lower yields and require optimization of reaction conditions such as temperature, solvent, and base.

  • The overall synthetic strategies are versatile and have been successfully applied in the synthesis of various derivatives, indicating robust methodologies adaptable for scale-up and pharmaceutical development.

  • Literature from peer-reviewed articles and patent documents confirms these methods, highlighting their reproducibility and applicability in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological macromolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine rings can interact with hydrophobic pockets in the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine derivatives bearing tert-butyl carboxylate groups are prevalent in pharmaceutical research. Below is a detailed comparison of key analogs, focusing on structural features, synthesis, and applications.

Structural and Functional Variations

Table 1: Structural Comparison of Selected Piperidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications
Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate Bicyclic piperidine 268.35 (calculated) Boc-protected amine Intermediate for pyridinyl benzo[d]oxazole synthesis
tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) Indazole-ethyl 356.46 (calculated) Indazole, ethyl linker MAGL (monoacylglycerol lipase) inhibitor precursor
tert-Butyl 4-(3-(4-trifluoromethylphenyl)ureido)piperidine-1-carboxylate Trifluoromethylphenyl urea 387.38 (calculated) Urea, trifluoromethyl Soluble epoxide hydrolase (sEH) inhibitor
tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate 4-Methylbenzoyl 291.39 Benzoyl, methyl Intermediate for kinase inhibitors
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate Cyanopyridinyl thioether 349.46 (calculated) Thioether, cyano Antiviral or anticancer agent (hypothesized)
tert-Butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate Trihydroxyphenyl 337.38 (calculated) Phenolic hydroxyl Intermediate for serotonin/norepinephrine reuptake inhibitors

Biological Activity

Tert-butyl2-(piperidin-4-yl)piperidine-1-carboxylate is a compound that has attracted attention due to its potential biological activities, particularly in the context of inflammatory responses and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a piperidine ring, which is further substituted with a carboxylate group. This unique structure contributes to its pharmacological properties, particularly its ability to interact with various biological targets.

2.1 NLRP3 Inflammasome Inhibition

Recent studies indicate that this compound may act as an inhibitor of the NLRP3 inflammasome, a critical component in the regulation of inflammatory responses. The NLRP3 inflammasome plays a significant role in the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

In vitro experiments demonstrated that derivatives of this compound could significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that structural modifications can enhance its efficacy against pyroptosis—a form of programmed cell death associated with inflammation .

3.1 Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine release and cell viability. For instance, compounds derived from this scaffold were shown to reduce IL-1β levels by up to 39% in treated cells compared to controls .

3.2 Neuropharmacological Effects

In addition to its anti-inflammatory potential, there is emerging evidence that this compound may have neuropharmacological effects. Its interaction with neurotransmitter systems could suggest applications in treating neurological disorders, although further studies are required to elucidate these effects fully.

4.1 In Vivo Studies

In vivo studies involving animal models have been conducted to assess the therapeutic potential of compounds related to this compound. For example, one study utilized DBA/1 mice injected with pristane to model lupus-like symptoms and evaluated the impact of oral dosing with related compounds on autoantibody production and inflammatory markers . Results indicated a dose-dependent reduction in autoantibody titers, highlighting the compound's potential for modulating immune responses.

5. Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Compound Activity Effectiveness Study Reference
This compoundIL-1β Release InhibitionUp to 39% reduction
Derivative ANLRP3 Inflammasome InhibitionSignificant
Derivative BAutoantibody Reduction in MiceDose-dependent

6. Conclusion

This compound exhibits promising biological activities, particularly in modulating inflammatory responses through NLRP3 inflammasome inhibition and potentially influencing neuropharmacological pathways. Continued research is essential to fully explore its therapeutic applications and optimize its efficacy through structural modifications.

Q & A

Q. Methodology :

  • Orthogonal validation : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities.
  • Spiking experiments : Add known impurities (e.g., tert-butyl alcohol) to quantify NMR limits of detection (LOD ≈ 0.5%) .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Research Question

  • DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., piperidine nitrogen).
  • Molecular docking : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes), guiding SAR studies .
  • Solvent effect modeling : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF vs. THF) for reaction design .

How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Advanced Research Question

  • Acidic conditions (pH <3) : Boc group hydrolyzes to piperidine, confirmed by LCMS ([M+H]+ = 156.1 for free amine) .
  • Oxidative stress (H₂O₂) : Piperidine rings may form N-oxides, detectable via FTIR (ν = 1250 cm⁻¹ for S=O) .
  • Long-term storage : -20°C under argon prevents degradation; room-temperature storage in DMSO leads to <5% decomposition over 6 months .

What strategies optimize the compound’s use as a precursor in multicomponent reactions?

Advanced Research Question

  • Ugi reactions : Combine with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics. Optimize solvent (MeOH vs. CH₂Cl₂) and catalyst (ZnCl₂) for diastereoselectivity .
  • Catalytic cross-coupling : Pd(PPh₃)₄ mediates Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-fluorophenyl) at 80°C .

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